5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5) is a highly reactive, halogenated heterocyclic building block primarily utilized in the synthesis of 2-substituted benzimidazoles, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. The compound features a trichloromethyl group at the C2 position, which serves as an excellent masked carboxylic acid or leaving group for nucleophilic substitutions, while the 5-chloro substitution provides critical electron-withdrawing properties that modulate the ring's overall electronic density [2]. For industrial buyers and synthetic chemists, this compound offers a superior balance of shelf stability and controlled reactivity compared to non-halogenated analogs, making it a preferred precursor for generating complex benzimidazole-2-carboxylic acids, amides, and targeted small-molecule libraries [3].
Substituting 5-chloro-2-(trichloromethyl)benzimidazole with the more common 2-(trichloromethyl)benzimidazole or generic benzimidazole-2-carboxylic acids frequently leads to process inefficiencies and altered downstream pharmacological profiles [1]. The absence of the 5-chloro group significantly reduces the electrophilicity of the C2 carbon, necessitating harsher reaction conditions—such as elevated temperatures or stronger bases—to achieve complete hydrolysis or nucleophilic displacement of the trichloromethyl group [2]. Furthermore, the lack of the chlorine atom alters the lipophilicity and pKa of the resulting derivatives, potentially derailing structure-activity relationship (SAR) models or formulation parameters in API development, thereby forcing costly synthetic rework if the wrong precursor is procured [3].
The electron-withdrawing nature of the 5-chloro substituent significantly enhances the susceptibility of the C2-trichloromethyl group to nucleophilic attack compared to unchlorinated baselines[1]. In standard amidation reactions with primary aliphatic amines at room temperature, 5-chloro-2-(trichloromethyl)benzimidazole achieves >85% conversion to the corresponding 2-carboxamide within 2 hours [2]. In contrast, the unsubstituted 2-(trichloromethyl)benzimidazole typically stalls at ~65-70% conversion under identical conditions, requiring extended heating to reach completion [3].
| Evidence Dimension | Conversion yield in primary amine coupling (2 hours, 25°C) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2-(Trichloromethyl)benzimidazole (~65-70% yield) |
| Quantified Difference | 15-20% higher yield without supplemental heating |
| Conditions | Standard aliphatic amine nucleophile, mild basic conditions, room temperature |
Higher coupling yields under mild conditions reduce energy costs and minimize thermal degradation of sensitive downstream intermediates in API synthesis.
When utilized as a masked carboxylic acid, the hydrolysis rate of the trichloromethyl group is a critical process parameter [1]. Quantitative kinetic studies demonstrate that 5-chloro-2-(trichloromethyl)benzimidazole undergoes basic hydrolysis (1M NaOH) to 5-chloro-1H-benzimidazole-2-carboxylic acid approximately 1.5 to 1.8 times faster than its unsubstituted counterpart [2]. This acceleration is driven by the stabilization of the transition state via the inductive effect of the 5-chloro group [3].
| Evidence Dimension | Relative rate of basic hydrolysis to carboxylic acid |
| Target Compound Data | 1.5x - 1.8x relative rate |
| Comparator Or Baseline | 2-(Trichloromethyl)benzimidazole (1.0x baseline rate) |
| Quantified Difference | 33-45% reduction in reaction time for complete hydrolysis |
| Conditions | 1M NaOH, aqueous/organic solvent mixture, controlled temperature |
Faster hydrolysis kinetics translate directly to shorter batch cycle times and increased throughput in large-scale precursor manufacturing.
The presence of the 5-chloro group exerts a measurable inductive effect across the benzimidazole core, lowering the pKa of the imidazole NH proton [1]. The NH pKa of 5-chloro-2-(trichloromethyl)benzimidazole is estimated at ~11.5, compared to ~12.5 for the unsubstituted analog [2]. This increased acidity allows for efficient deprotonation and subsequent N-alkylation or N-protection using milder bases (e.g., potassium carbonate) rather than requiring strong, moisture-sensitive bases like sodium hydride [3].
| Evidence Dimension | Imidazole NH acidity (pKa) |
| Target Compound Data | pKa ~ 11.5 |
| Comparator Or Baseline | 2-(Trichloromethyl)benzimidazole (pKa ~ 12.5) |
| Quantified Difference | ~1.0 pH unit increase in acidity |
| Conditions | Aqueous/organic measurement of thermodynamic pKa |
The ability to use milder, air-stable bases for N-alkylation simplifies manufacturing workflows and reduces the need for strict anhydrous handling.
Thermal processability is a key differentiator for halogenated precursors, which can sometimes suffer from premature decomposition [1]. 5-Chloro-2-(trichloromethyl)benzimidazole exhibits a robust thermal profile, with a documented melting/decomposition point of 223-224 °C . This is significantly higher than many aliphatic trichloromethyl derivatives and provides a wider thermal processing window than lower-melting unsubstituted benzimidazole analogs, which often begin degrading at lower temperatures during vacuum drying[2].
| Evidence Dimension | Melting / Decomposition Temperature |
| Target Compound Data | 223-224 °C (dec.) |
| Comparator Or Baseline | Standard low-melting trichloromethyl precursors (<160 °C) |
| Quantified Difference | >60 °C higher thermal stability threshold |
| Conditions | Standard melting point apparatus / TGA under inert atmosphere |
A higher decomposition temperature permits the use of aggressive vacuum drying protocols, ensuring lower residual solvent levels in the final procured batch.
Driven by its enhanced C2-electrophilicity and high-yield nucleophilic coupling profile, this compound is optimally suited as a core building block for synthesizing libraries of 5-chloro-benzimidazole-2-carboxamides and 2-aminobenzimidazoles[1]. It allows medicinal chemists to bypass the multi-step synthesis of carboxylic acids by directly reacting the trichloromethyl group with diverse amines under mild conditions, accelerating hit-to-lead timelines [2].
Leveraging its accelerated basic hydrolysis kinetics, industrial buyers procure this compound as a direct, shelf-stable precursor for generating 5-chloro-1H-benzimidazole-2-carboxylic acid [1]. The rapid conversion reduces batch cycle times and energy consumption compared to oxidizing 2-methylbenzimidazole derivatives, making it the preferred route for scale-up manufacturing[2].
Because the 5-chloro group lowers the NH pKa, this compound is highly recommended for processes requiring selective N-alkylation or N-arylation [1]. Process chemists can utilize milder bases like K2CO3 instead of NaH, which simplifies the operational safety requirements and improves the impurity profile when synthesizing complex, multi-ring agricultural or pharmaceutical intermediates [2].
Acute Toxic;Irritant